6-Cyano-N-[5-cyano-2-(cyclopropylamino)phenyl]pyridine-3-sulfonamide
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “6-Cyano-N-[5-cyano-2-(cyclopropylamino)phenyl]pyridine-3-sulfonamide”, there are general methods for synthesizing pyridines with sulfonamide moieties . These methods involve a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid .Scientific Research Applications
Antimicrobial Activity
Several studies have synthesized novel sulfonamide derivatives showing significant antimicrobial properties. For instance, the development of heterocyclic compounds containing a sulfonamido moiety has been explored for their potential as antibacterial agents. These compounds have been tested and found to exhibit high antimicrobial activities against various bacterial strains, indicating their potential in addressing bacterial resistance issues (Azab et al., 2013); (Zareef et al., 2008).
Catalysis and Synthetic Applications
Sulfonamide compounds have also been utilized in catalysis, showcasing their versatility in chemical synthesis. For example, the use of sulfonamide derivatives in palladium-catalyzed reactions has led to the efficient synthesis of various heterocyclic compounds, demonstrating their utility in the development of novel synthetic methodologies (Gallagher et al., 1992).
Drug Delivery
Research has also explored the encapsulation of lipophilic derivatives within water-soluble cages, where sulfonamide derivatives played a crucial role. This method has shown promise in improving the bioavailability and therapeutic efficacy of certain compounds, highlighting the potential of sulfonamides in drug delivery systems (Mattsson et al., 2010).
Future Directions
The future directions for research on “6-Cyano-N-[5-cyano-2-(cyclopropylamino)phenyl]pyridine-3-sulfonamide” could include further studies on its synthesis, properties, and potential applications. Given the interest in pyrimidine derivatives for their antitumor activity , this compound could be of interest in medicinal chemistry.
Properties
IUPAC Name |
6-cyano-N-[5-cyano-2-(cyclopropylamino)phenyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c17-8-11-1-6-15(20-12-2-3-12)16(7-11)21-24(22,23)14-5-4-13(9-18)19-10-14/h1,4-7,10,12,20-21H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUELDXUSZUXRGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)C#N)NS(=O)(=O)C3=CN=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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